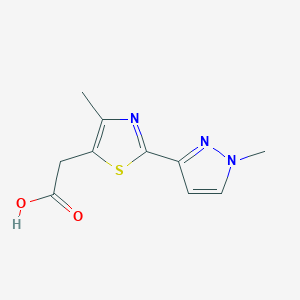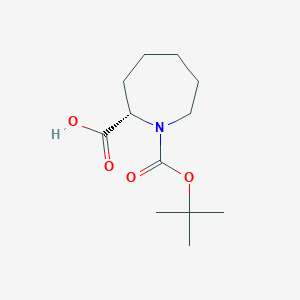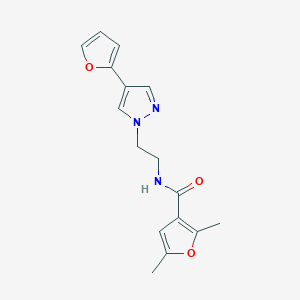
methyl 4-methoxy-3-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Approaches
Studies have focused on the synthesis of related compounds, highlighting methodologies that could be applicable to methyl 4-methoxy-3-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate. For example, the synthesis of 4-Aryl-2-sulfenyl-2H-1-benzothiopyran derivatives via cyclization processes reveals techniques that could be adapted for constructing similar complex molecules (Kobayashi et al., 2006).
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of related compounds, such as the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, provides insights into how substituents like methoxy groups influence quantum yields and excited-state dynamics. These studies offer foundational knowledge for understanding the behavior of complex benzoate derivatives under various conditions (Kim et al., 2021).
Environmental and Biological Interactions
Biodegradation and Environmental Impact
Research on the interactions of related substrates with enzyme systems, like the 4-methoxybenzoate O-demethylating system from Pseudomonas putida, highlights the potential environmental fate and biodegradation pathways of complex benzoates. Understanding these mechanisms is crucial for assessing the environmental impact of chemical compounds and their derivatives (Bernhardt et al., 1973).
Photodynamic Therapy Applications
The development of new compounds with high singlet oxygen quantum yields, such as the synthesis of zinc phthalocyanine derivatives, underscores the potential therapeutic applications of complex benzoates in photodynamic therapy. These compounds' ability to generate reactive oxygen species upon light activation makes them candidates for cancer treatment and other medical applications (Pişkin et al., 2020).
Advanced Materials and Catalysis
Polymerization Processes
Investigations into nitroxide-mediated photopolymerization processes using compounds with specific functional groups provide insights into the synthesis and development of new polymeric materials. Such studies indicate the potential of complex benzoates in initiating or modulating polymerization reactions, which are pivotal in creating advanced materials with tailored properties (Guillaneuf et al., 2010).
Catalysis and Chemical Transformations
The catalytic reduction of benzoic acid derivatives on metal oxides, exemplified by studies on yttrium oxide, provides valuable information on the reactivity and potential catalytic applications of this compound and related compounds. Such reactions are fundamental in organic synthesis and industrial chemical processes (King & Strojny, 1982).
Eigenschaften
IUPAC Name |
methyl 4-methoxy-3-[(4-methoxythian-4-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S2/c1-21-13-5-4-12(15(18)22-2)10-14(13)25(19,20)17-11-16(23-3)6-8-24-9-7-16/h4-5,10,17H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKDERTUKAYROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2670954.png)

![methyl 2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2670956.png)


![3-fluoro-4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2670961.png)

![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)



![4-[(4-Methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2670972.png)

![(2E)-3-[(2-chloro-6-fluorobenzyl)thio]-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2670975.png)